Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a seven-membered ring system with a nitrogen atom (aza group) and a hydroxyl substituent. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The tert-butyl ester group acts as a protective moiety for the amine functionality, enhancing stability during synthetic processes. Key identifiers include CAS numbers 198835-02-8 (rel-(1R,4S,6R) isomer) and 1932398-86-1 (tert-butyl (1r,4s,6r) isomer), with purities ranging from 95–97% .
Properties
IUPAC Name |
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to tropane alkaloids suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in drug design.
Case Study : Research has indicated that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in cognitive function, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Organic Synthesis
Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation and reduction reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones | Potassium permanganate, chromium trioxide |
| Reduction | Ester group can be reduced to an alcohol | Lithium aluminum hydride, sodium borohydride |
| Substitution | Hydroxyl group can participate in substitution reactions | Alkyl halides, acyl chlorides |
Biological Studies
Biological Activity Investigation : The compound has been investigated for its biological activity and interactions with biomolecules. Preliminary studies suggest that it may exhibit antimicrobial properties and influence metabolic pathways.
Research Findings : In vitro studies have shown that certain derivatives of this compound can inhibit the growth of specific bacterial strains, indicating potential use as an antimicrobial agent.
Industrial Applications
Material Development : Beyond its applications in medicinal chemistry and organic synthesis, this compound is also explored for its role in developing new materials and chemical processes. Its stability and reactivity make it suitable for formulating advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound has multiple stereoisomers, differing in the spatial arrangement of substituents. These isomers exhibit distinct physicochemical properties and biological activities:
Key Observations :
- The (1R,4S,6R) isomer (QN-5617) is prioritized in asymmetric synthesis due to its high enantiomeric purity (97%) .
- Configuration affects solubility; e.g., the (1S,4R,6R) isomer (QE-8592) is more lipophilic, influencing its use in membrane-permeable drug candidates .
Functional Group Analogs
Replacing the tert-butyl ester with other protective groups alters reactivity and applications:
Key Observations :
Biological Activity
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1932398-86-1, is a bicyclic compound that has garnered attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic azabicycloheptane structure, which includes a hydroxyl group and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 213.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique stereochemistry allows for high-affinity binding to these targets, leading to modulation of their activity.
Potential Biological Effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways, potentially affecting physiological responses.
Biological Activity Studies
Research studies have been conducted to evaluate the biological activities of this compound. Below are summarized findings from notable studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate enzyme inhibition | Demonstrated significant inhibition of target enzyme activity at low micromolar concentrations. |
| Study 2 | Assess receptor binding affinity | Showed high binding affinity to specific receptors, indicating potential therapeutic applications. |
| Study 3 | Evaluate cytotoxic effects | Exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. |
Case Studies
Several case studies have highlighted the practical applications and biological implications of this compound:
- Cancer Research : A study indicated that this compound selectively induces apoptosis in certain cancer cell lines through the modulation of apoptosis-related proteins.
- Neuropharmacology : Research has shown that it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against specific bacterial strains.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) reveals characteristic peaks: δ 1.33 ppm (tert-butyl), 3.15–4.83 ppm (bicyclic protons), and 7.16–8.16 ppm (aromatic impurities if present) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 228.68 for related analogs) .
- Purity Analysis : HPLC with UV detection (purity >97%) or chiral chromatography to verify enantiomeric excess .
Q. Advanced Methods
- X-ray Crystallography : ORTEP-3 or WinGX suite for crystallographic data to confirm stereochemistry .
- IR Spectroscopy : Peaks at ~3400 cm<sup>−1</sup> (O–H stretch) and 1680–1720 cm<sup>−1</sup> (C=O of Boc group) .
How are stereochemical challenges resolved during synthesis?
Q. Advanced Stereochemical Analysis
- Diastereomer Separation : Use of chiral stationary phases (e.g., Chiralpak AD-H) to isolate (1R,4S,6R) from (1S,4R,6S) diastereomers .
- Epimerization Strategies : Acidic or basic conditions to equilibrate undesired diastereomers, followed by selective crystallization .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation to favor the desired enantiomer .
Data Contradiction Example
Conflicting reports on Boc group stability under basic conditions require pH-controlled deprotection (e.g., TFA in DCM vs. LiAlH4 in THF) to retain stereointegrity .
How to address conflicting NMR data across studies?
Q. Methodological Troubleshooting
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Compare δ 4.46 ppm (DMSO) vs. δ 4.83 ppm (CDCl3) for bicyclic protons .
- Impurity Interference : Residual ethyl acetate or THF solvents may obscure peaks; use high-purity (>99.9%) deuterated solvents .
- Dynamic Exchange : Hydroxyl protons may broaden or split peaks; deuterium exchange or variable-temperature NMR resolves this .
What mechanistic insights exist for hydroxylation reactions in bicyclic systems?
Q. Advanced Mechanistic Studies
- Oxidative Pathways : OsO4-mediated dihydroxylation proceeds via cyclic osmate ester intermediates, with stereoselectivity governed by bicyclic ring strain .
- Radical Mechanisms : Mn(OAc)3-induced hydroxylation generates radical intermediates, leading to syn or anti addition based on steric hindrance .
Q. Advanced Methodologies
- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/IPA mobile phases; retention times differentiate (1R,4S,6R) from (1S,4R,6S) .
- Optical Rotation : Compare [α]D<sup>20</sup> values with literature (e.g., +32.5° for enantiopure samples) .
- X-ray Crystallography : Absolute configuration confirmed via Flack parameter analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
